molecular formula C23H24BrNO3 B12050360 Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate CAS No. 355421-29-3

Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

Cat. No.: B12050360
CAS No.: 355421-29-3
M. Wt: 442.3 g/mol
InChI Key: RYQHZGHRKFPSDK-UHFFFAOYSA-N
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Description

Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a complex organic compound with the molecular formula C23H24BrNO3 and a molecular weight of 442.357 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of a bromine atom and a methoxyphenyl group in its structure makes it a unique and valuable compound for various scientific research applications.

Preparation Methods

The synthesis of Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multiple steps, including condensation, hydrolysis, and cyclization reactions. One common synthetic route starts with the condensation of appropriate starting materials, followed by hydrolysis and cyclization to form the quinoline core . The final product is obtained through substitution reactions under specific conditions, often using tetrahydrofuran as the solvent . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity.

Chemical Reactions Analysis

Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, modulating their activity. The presence of the bromine atom and methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets . These interactions can lead to various biological effects, depending on the specific application and context.

Comparison with Similar Compounds

Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other quinoline derivatives.

Properties

CAS No.

355421-29-3

Molecular Formula

C23H24BrNO3

Molecular Weight

442.3 g/mol

IUPAC Name

hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C23H24BrNO3/c1-3-4-5-6-13-28-23(26)20-15-22(16-7-10-18(27-2)11-8-16)25-21-12-9-17(24)14-19(20)21/h7-12,14-15H,3-6,13H2,1-2H3

InChI Key

RYQHZGHRKFPSDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC

Origin of Product

United States

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